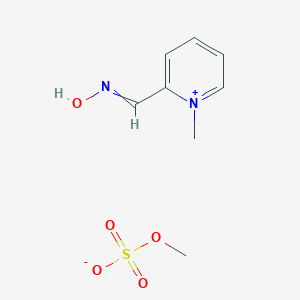

2-((羟亚氨基)甲基)-1-甲基吡啶甲基硫酸盐

描述

Synthesis Analysis

P2S is synthesized by boiling pyridine-2-aldoxime with methyl methanesulphonate in benzene. This process yields P2S, which can then be sterilized by filtration for use. The synthesis pathway emphasizes the role of methyl methanesulphonate and pyridine-2-aldoxime as key reactants in the formation of P2S (Creasey & Green, 1959).

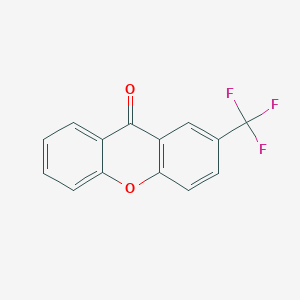

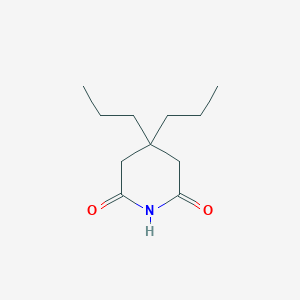

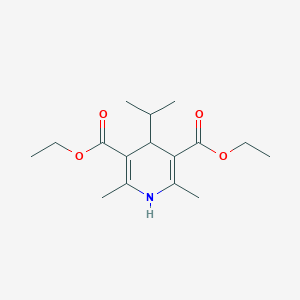

Molecular Structure Analysis

The molecular structure of P2S, including derivatives like 2-[(hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride, has been characterized using X-ray crystallography. These studies have highlighted the importance of the oxime moiety's orientation and its coplanarity with the pyridinium ring for the compound's activity. The E configuration of the S-methyl substituted oxime group and the gauche orientation relative to the pyridinium are crucial for its biological efficacy (Lewiński, Stadnicka, & Oleksyn, 1990).

Chemical Reactions and Properties

P2S exhibits stability that is highly dependent on pH, showing optimal stability at pH 4-5. Its aqueous solution slowly decomposes when exposed to heat or prolonged storage, generating some cyanide ions. This decomposition behavior underscores the importance of storage conditions in maintaining P2S's effectiveness (Creasey & Green, 1959).

Physical Properties Analysis

The physical properties of P2S, particularly its solubility and stability, are influenced by environmental conditions such as temperature and pH. Its stability is maximized at a slightly acidic pH, which is crucial for its storage and application in medical treatments. The compound's sensitivity to pH and temperature also affects its decomposition rate, with a noted increase in stability around pH 5 (Fan, Nairn, & Walker, 1964).

Chemical Properties Analysis

The chemical behavior of P2S, especially in reaction to organophosphorus compounds, highlights its potential as an antidote. Its interaction with organophosphorus agents demonstrates a first-order reaction with respect to P2S concentration, making it an effective reactant in neutralizing these toxic substances. The kinetics of these reactions, including the optimal conditions for P2S's activity, are critical for its application in poison treatment protocols (Fan, Nairn, & Walker, 1964).

科学研究应用

药物代谢和结合

对 2-((羟亚氨基)甲基)-1-甲基吡啶甲基硫酸盐的研究与药物代谢和结合的更广泛研究相交,特别关注于 II 期反应。这些反应对于外源性和内源性物质的解毒和排泄至关重要。II 期代谢通常涉及葡萄糖醛酸化、硫酸化和甲基化等结合过程,使化合物更易溶于水且更容易排泄。药物结合在药物安全性和有效性中的重要性在药物结合的综述中得到强调,强调了进行葡萄糖醛酸化的物种和组织的多样性、结合的分子结构范围以及脊椎动物中结合物形成的总体重要性 (Dutton, 1978).

环境科学中的金属硫化物沉淀

研究金属硫化物沉淀,包括使用硫酸盐试剂,对于理解废水处理和工业湿法冶金等环境过程至关重要。这个研究领域是跨学科的,结合了化学、材料科学和环境工程的元素,以应对从废水中去除金属的挑战。刘易斯 (2010) 的综述提供了该领域的全面概述,总结了当前知识并提出了未来整合的潜力 (Lewis, 2010).

光催化在污染缓解中的应用

应用光催化或光敏化氧化硫化合物展示了化学和环境科学的交叉点。这种方法与工业和水处理厂中的气态污染物处理尤为相关。Cantau 等人的研究。(2007) 探索了各种光催化过程以氧化还原硫化合物,突出了替代材料的潜力以及理解环境应用的反应机制的重要性 (Cantau et al., 2007).

雌激素的抗肿瘤和抗血管生成作用

雌激素及其代谢物(如 2-甲氧基雌二醇)的抗肿瘤和抗血管生成作用代表了癌症生物学研究的一个关键领域。这些研究调查了雌激素代谢物可能保护或促成癌症发展的机制,特别是在雌激素敏感组织中。朱和康尼 (1998) 的综述讨论了雌激素诱导的癌症中雌激素代谢物内源性形成的潜在保护作用,提供了对分子机制和治疗意义的见解 (Zhu & Conney, 1998).

表观遗传学中的 DNA 甲基化分析

DNA 甲基化在调节基因表达中起着关键作用,对理解生物过程和疾病具有重要意义。分析 DNA 甲基化模式对于探索各种生物体中的这些调控机制至关重要。Yong 等人的综述。(2016) 概述了用于分析全基因组 DNA 甲基化的方法,讨论了它们的优势、劣势和生物学应用。这一研究领域对于揭示疾病的表观遗传基础和开发靶向干预措施至关重要 (Yong et al., 2016).

安全和危害

属性

IUPAC Name |

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.CH4O4S/c1-9-5-3-2-4-7(9)6-8-10;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPHBYQAKDEEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N/O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6735-59-7 (Parent), 25615-00-3 (Parent), 75-93-4 (Parent) | |

| Record name | Pralidoxime methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pralidoxime methyl sulfate | |

CAS RN |

1200-55-1 | |

| Record name | Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralidoxime methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(hydroxyimino)methyl]-1-methylpyridinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALIDOXIME METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQO9PAV523 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)